mechanism of action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide
mechanism of action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide
An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide
Abstract
The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide belongs to the broader class of thiazolidinone and rhodanine derivatives, a group of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential mechanisms of action for this specific molecule, drawing upon the established biological activities of its structural analogues. We will delve into the key signaling pathways and molecular targets that are likely modulated by this compound, supported by evidence from the scientific literature. Furthermore, this guide will present detailed, field-proven experimental protocols for elucidating its precise mechanism of action, addressing the critical need for rigorous validation in drug discovery.
Introduction: The Thiazolidinone Scaffold as a Privileged Structure
The thiazolidinone ring system is a core structural motif in a multitude of biologically active compounds.[3] Its derivatives have been extensively explored and have shown a wide array of therapeutic potentials, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[4][5][6] The specific compound, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, incorporates the 2-imino-4-oxothiazolidin-5-yl acetic acid backbone, a feature shared by many compounds with demonstrated biological effects.[5][7]
It is imperative, however, to approach the study of rhodanine and thiazolidinone derivatives with a degree of caution. These compounds have been identified as potential Pan-Assay Interference Compounds (PAINS), which can exhibit non-specific activity in high-throughput screening assays.[8] Therefore, any observed biological effect must be rigorously validated through detailed mechanistic studies.
Potential Mechanisms of Action: An Evidence-Based Exploration
Based on the extensive research into structurally related compounds, we can hypothesize several plausible mechanisms of action for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. These are categorized below based on their therapeutic implications.
Anti-inflammatory Activity: Targeting Key Enzymes in the Inflammatory Cascade
Thiazolidinone derivatives have been widely reported as potent anti-inflammatory agents.[4][9] The primary mechanism for this activity is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
-
Cyclooxygenase (COX) Inhibition: Several studies have demonstrated that 2-imino-4-thiazolidinone derivatives can act as selective inhibitors of COX-2.[9][10] This selectivity is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. The proposed mechanism involves the interaction of the thiazolidinone scaffold with the active site of the COX-2 enzyme.[10]
-
Lipoxygenase (LOX) Inhibition: Derivatives of the thiazolidinone core have also been identified as inhibitors of 15-lipoxygenase (15-LOX).[9][10] The presence of specific substituents on the benzylidene ring attached to the thiazolidinone core appears to be crucial for LOX inhibitory activity.[9]
Caption: Putative inhibition of COX and LOX pathways by the compound.
Antimicrobial Activity: Diverse Modes of Action
The thiazolidinone scaffold is a versatile platform for the development of antimicrobial agents.[1][11]
-
Enzyme Inhibition: Rhodanine derivatives have been reported to inhibit bacterial RNA polymerase (RNAP).[1] Furthermore, 4-thiazolidinones are considered bioisosteres of phosphates and can inhibit bacterial enzymes involved in peptidoglycan biosynthesis, such as MurB.[4] Docking studies have also suggested that some derivatives may inhibit E. coli MurB.[11]
-
Inhibition of Fungal Growth: Certain 2-imino-thiazolidin-4-ones have demonstrated antifungal activity, potentially by inhibiting the mycelial growth of fungi.[4][12]
Antiviral Activity: Targeting Viral Entry and Replication
Rhodanine derivatives have shown promise as antiviral agents, particularly against HIV.
-
Inhibition of HIV-1 Entry: Some furan-substituted rhodanine derivatives have been found to inhibit HIV-1-mediated cell-cell fusion and the formation of the glycoprotein 41 (gp41) six-helix bundle, which are crucial steps in viral entry.[1]
-
Inhibition of Viral Enzymes: Thiazolidinone derivatives can act as non-nucleoside inhibitors of HIV type 1 reverse transcriptase (HIVRT).[4] More recently, acetamide derivatives have been identified as inhibitors of HIV-1 Tat-mediated viral transcription.[13]
Anticancer Activity: A Multifaceted Approach
The 4-thiazolidinone skeleton is present in many compounds with cytotoxic activity.[5]
-
Enzyme Inhibition: Rhodanine derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR).[8]
-
Inhibition of DNA Synthesis: Some thiazolidinone derivatives have been shown to inhibit DNA synthesis in cancer cells.[4]
Other Potential Mechanisms
The versatility of the thiazolidinone scaffold extends to other therapeutic areas:
-
Carbonic Anhydrase Inhibition: Thiazolidin-based compounds have been identified as inhibitors of human carbonic anhydrase isoenzymes I and II.[14]
-
Urease and α-Glucosidase Inhibition: Hybrid compounds with a thiazole-thiazolidinone structure have been shown to be potent inhibitors of urease and α-glucosidase enzymes.[15]
-
PPAR-γ Activation: Novel thiazolidinedione and rhodanine derivatives have been shown to regulate glucose metabolism and improve insulin sensitivity by activating the peroxisome proliferator-activated γ receptor (PPAR-γ).[16]
-
S1P1 Receptor Agonism: 2-Imino-thiazolidin-4-one derivatives have been developed as potent and orally active S1P1 receptor agonists, which has implications for immunomodulation.[17]
Experimental Protocols for Mechanistic Elucidation
To determine the precise , a series of well-defined experiments are required.
In Vitro Enzyme Inhibition Assays
Objective: To determine if the compound directly inhibits the activity of key enzymes implicated in the mechanisms of related compounds.
Protocol: COX-1/COX-2 Inhibition Assay
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the enzyme, the test compound, and the probe.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the signal (colorimetric or fluorescent) at regular intervals.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Controls: Include a known COX-1/COX-2 inhibitor (e.g., indomethacin, celecoxib) as a positive control and a vehicle control (e.g., DMSO).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | |||
| Indomethacin | |||
| Celecoxib |
Cellular Assays
Objective: To assess the effect of the compound on cellular pathways in a more biologically relevant context.
Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
-
Controls: Include a vehicle control and a positive control (e.g., dexamethasone).
Caption: Workflow for cellular anti-inflammatory assay.
Target Deconvolution and Validation
Objective: To identify the direct molecular target(s) of the compound.
-
Affinity Chromatography: Immobilize the compound on a solid support and use it to pull down binding partners from cell lysates. Identify the bound proteins using mass spectrometry.
-
Thermal Shift Assay (TSA): Measure the change in the melting temperature of a protein in the presence of the compound. A significant shift indicates direct binding.
-
Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the compound to its putative target.
Conclusion
The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide holds therapeutic promise due to its structural similarity to a well-established class of biologically active molecules. The potential mechanisms of action are diverse and include the inhibition of key enzymes in inflammatory, microbial, and oncogenic pathways. However, it is crucial to move beyond inference and conduct rigorous experimental validation to elucidate its precise molecular mechanism. The protocols outlined in this guide provide a robust framework for such an investigation, ensuring scientific integrity and paving the way for potential drug development. The cautionary note regarding the potential for non-specific activity (PAINS) should guide the experimental design and interpretation of results.
References
- Recent Advances in the Biological Importance of Rhodanine Deriv
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.
- Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Taylor & Francis.
- Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.
- Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activ
- In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC.
- Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase. ijsra.net.
- A Brief Review on Biological Activities of Thiazolidinone Deriv
- Mechanism of rhodanine derivative compounds.
- The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Bentham Science.
- Example derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid...
- Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists.
- Synthesis and biological activity of 4-thiazolidinones, thiosemicarbazides derived
- Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-medi
Sources
- 1. Recent Advances in the Biological Importance of Rhodanine Derivatives | IntechOpen [intechopen.com]
- 2. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 4-thiazolidinones, thiosemicarbazides derived from diflunisal hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijsra.net [ijsra.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
